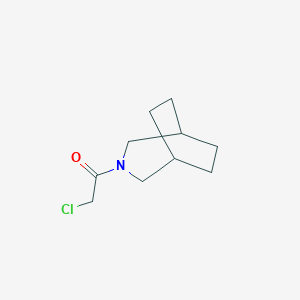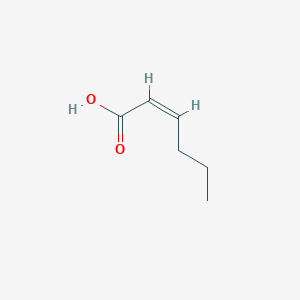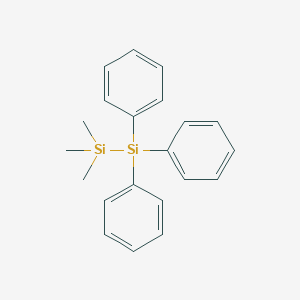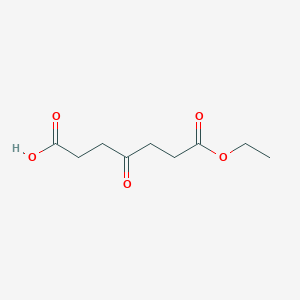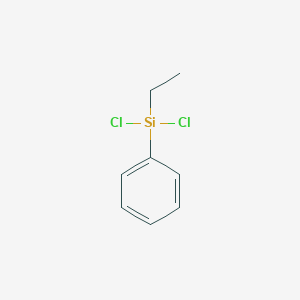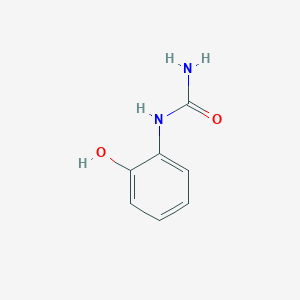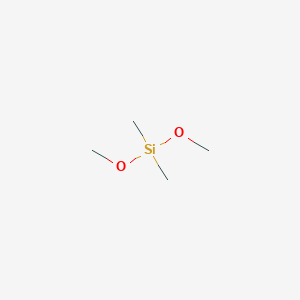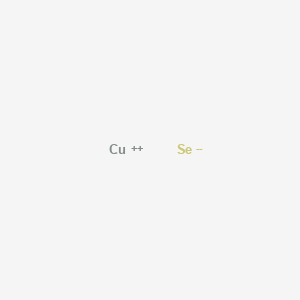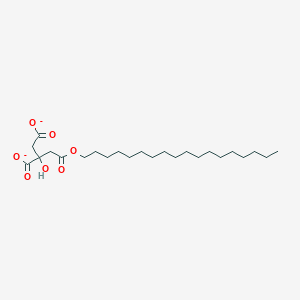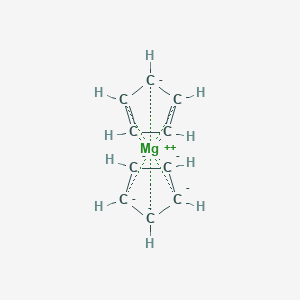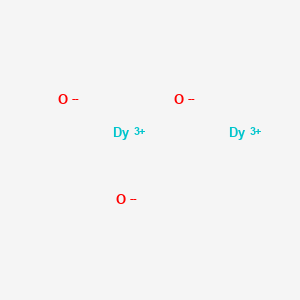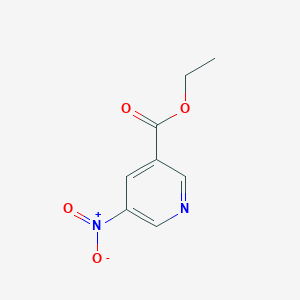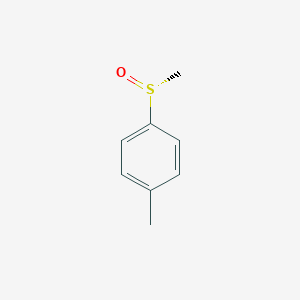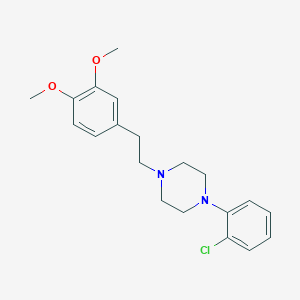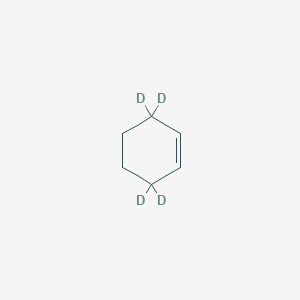
3,3,6,6-Tetradeuteriocyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-Tetradeuteriocyclohexene is a deuterated cyclohexene compound that has been widely used in scientific research. The deuterium atoms in the molecule have unique properties that make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3,3,6,6-Tetradeuteriocyclohexene is related to the unique properties of deuterium atoms. Deuterium atoms have a higher mass than hydrogen atoms, which affects the physical and chemical properties of the molecule. This can lead to changes in the reactivity, stability, and binding affinity of the molecule, which can affect its biological activity.
生化学的および生理学的効果
The biochemical and physiological effects of 3,3,6,6-Tetradeuteriocyclohexene are related to its ability to alter the properties of biomolecules. For example, it has been shown to affect the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It has also been shown to affect the structure and function of cell membranes, which can affect the transport of molecules across the membrane.
実験室実験の利点と制限
One advantage of using 3,3,6,6-Tetradeuteriocyclohexene in lab experiments is its ability to provide deuterium-labeled compounds, which can be used to study metabolic pathways and drug metabolism. Another advantage is its ability to alter the physical and chemical properties of molecules, which can be useful in drug design and development. However, one limitation is the cost and availability of deuterium gas, which can limit its use in some experiments.
将来の方向性
For its use include the development of new synthetic methods, application in drug design and development, and metabolic studies.
合成法
The synthesis of 3,3,6,6-Tetradeuteriocyclohexene involves the deuterium exchange reaction between cyclohexene and deuterium gas. The reaction is carried out under high pressure and high temperature conditions using a catalyst such as palladium on carbon. The resulting product is a deuterated cyclohexene compound with four deuterium atoms at the 3 and 6 positions.
科学的研究の応用
3,3,6,6-Tetradeuteriocyclohexene has been used in a wide range of scientific research applications. In organic chemistry, it has been used as a deuterium source in various reactions, including hydrogenation, dehydrogenation, and isomerization. In biochemistry, it has been used to study the metabolism and biosynthesis of fatty acids, cholesterol, and other lipids. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
特性
CAS番号 |
1521-56-8 |
|---|---|
製品名 |
3,3,6,6-Tetradeuteriocyclohexene |
分子式 |
C6H10 |
分子量 |
86.17 g/mol |
IUPAC名 |
3,3,6,6-tetradeuteriocyclohexene |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i3D2,4D2 |
InChIキー |
HGCIXCUEYOPUTN-KHORGVISSA-N |
異性体SMILES |
[2H]C1(CCC(C=C1)([2H])[2H])[2H] |
SMILES |
C1CCC=CC1 |
正規SMILES |
C1CCC=CC1 |
同義語 |
Cyclohexene-3,3,6,6-d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



